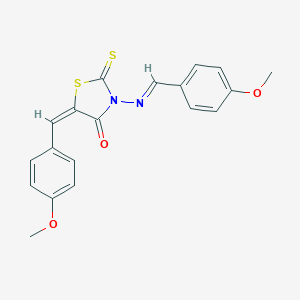

![molecular formula C17H19NO4S2 B382000 propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate CAS No. 265098-84-8](/img/structure/B382000.png)

propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids. Esters are derived from carboxylic acids and an alcohol. They are characterized by a carbonyl adjacent to an ether linkage .

Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of sulfur indicates that it might have a role in certain chemical reactions .Chemical Reactions Analysis

Esters undergo a reaction known as hydrolysis, which, in the presence of a base or acid, breaks the molecule into its constituent alcohol and acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Esters generally have a pleasant smell and are often used in perfumes and food flavorings .Aplicaciones Científicas De Investigación

Tyrosinase Inhibition and Potential for Skin-Whitening Agents

This compound has been studied for its ability to inhibit tyrosinase, an enzyme crucial in the synthesis of melanin . Melanin is the pigment responsible for skin color, and its overproduction can lead to hyperpigmentation disorders. The inhibition of tyrosinase can therefore be beneficial for developing skin-whitening products. The compound’s efficacy in reducing melanin production suggests its potential as a pharmacological or cosmetic agent for skin lightening.

Anticancer Activity

Thiazolidine derivatives, such as the compound , have shown promise in cancer chemotherapy . They can act on a wide range of molecular targets and are often designed to be cost-effective, with a lower risk of degradation in vivo and better tumor penetration. The compound’s structure could potentially be optimized for enhanced anticancer activity.

Enzyme Kinetics and Docking Studies

The compound’s interaction with enzymes, such as tyrosinase, can be explored through kinetic and docking studies . These studies help understand the binding mode and affinity of the compound to the active sites of enzymes, providing insights into its mechanism of action and guiding the design of more effective inhibitors.

Development of New Drug-Like Small Molecules

The thiazolidine core of the compound is widely used in medicinal chemistry for the development of various potential drug-like small molecules . Its structure allows for modifications that can lead to the discovery of new therapeutic agents with diverse biological activities.

Multitarget Therapeutic Agents

Compounds with a thiazolidine structure have been reported as potential multitarget therapeutic agents . They can be effective in vitro via the inhibition of multiple signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt cascades, which are important in the development of diseases like cancer.

Cost-Effective Synthesis for Medicinal Chemistry

The synthesis of thiazolidine derivatives, including the compound , can be achieved through cost-effective approaches . This is particularly important for medicinal chemistry, where the optimization of reaction conditions can significantly affect the yield and quality of the final product.

Propiedades

IUPAC Name |

propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S2/c1-3-10-22-15(19)8-9-18-16(20)14(24-17(18)23)11-12-4-6-13(21-2)7-5-12/h4-7,11H,3,8-10H2,1-2H3/b14-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOOLHCLVDWWEW-KAMYIIQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-propyl 3-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1-adamantylcarbonyl)oxy]-9-oxo-9H-fluoren-2-yl 1-adamantanecarboxylate](/img/structure/B381923.png)

![[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381924.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B381927.png)

![2-[5-(5-Bromo-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid](/img/structure/B381928.png)

![5-(4-Fluorobenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B381931.png)

![3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B381933.png)

![[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B381935.png)

![3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B381938.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B381939.png)